molecular formula C9H10ClF2N B1453148 [1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride CAS No. 1269397-45-6

[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride

Cat. No. B1453148
M. Wt: 205.63 g/mol
InChI Key: MTWFPMFGBBLPNM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride” is a solid substance . It has a molecular weight of 205.63 . The compound is stored at room temperature .

Scientific Research Applications

Hydrolytic Resolution for Ticagrelor Synthesis

An efficient hydrolytic resolution process involving trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, was developed. This process utilizes immobilized Candida antarctica lipase B (CALB) in methyl tert-butyl ether, showcasing significant improvements in enzyme activity and enantioselectivity. This method demonstrates the potential for synthesizing optically pure 2-phenylcyclopropane-1-carboxylic acids containing derivatives, which are crucial in medicinal chemistry (Xin-yu Wang, Jia-xin Liu, & S. Tsai, 2019).

Aminolysis for Nitrogen-containing Compounds

The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines demonstrated successful reactions under specific conditions. This process is essential for producing nitrogen-containing compounds, which are significant in pharmaceutical applications. The reaction medium's high dielectric permittivity and the unshielded nature of the amino group in the reagent are crucial for successful aminolysis (I. Novakov et al., 2017).

Cyclopropanation Reactions

Cyclopropanation reactions involving dimethylzinc-mediated additions of alkenylzirconocenes to aldimines were explored, leading to the formation of allylic amine and C-cyclopropylalkylamine compounds. These reactions are noteworthy for their high yield and excellent diastereoselectivities, offering a novel methodology for synthesizing complex amines and cyclopropane derivatives (P. Wipf, C. Kendall, & Corey R. J. Stephenson, 2003).

Copper-Catalyzed Cyclopropylation

A scalable Chan-Lam cyclopropylation reaction was developed for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is catalyzed by Cu(OAc)2 and employs atmospheric oxygen as the terminal oxidant, highlighting an operationally convenient approach for preparing small molecules containing cyclopropane-heteroatom linkages, which are prevalent in medicinal chemistry (J. Derosa et al., 2018).

properties

IUPAC Name

1-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWFPMFGBBLPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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